1-(4-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide
CAS No.: 953209-87-5
Cat. No.: VC7744780
Molecular Formula: C23H23ClN2O3
Molecular Weight: 410.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953209-87-5 |
|---|---|
| Molecular Formula | C23H23ClN2O3 |
| Molecular Weight | 410.9 |
| IUPAC Name | 1-(4-chlorophenyl)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]cyclopentane-1-carboxamide |
| Standard InChI | InChI=1S/C23H23ClN2O3/c1-28-20-10-4-16(5-11-20)21-14-19(26-29-21)15-25-22(27)23(12-2-3-13-23)17-6-8-18(24)9-7-17/h4-11,14H,2-3,12-13,15H2,1H3,(H,25,27) |
| Standard InChI Key | WTWDWWAIWUBBQK-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Introduction
The compound 1-(4-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide is a synthetic organic molecule with potential applications in medicinal chemistry. It incorporates a cyclopentanecarboxamide core functionalized with a 4-chlorophenyl group and an isoxazole ring substituted with a 4-methoxyphenyl moiety. The unique structural features of this compound suggest its potential as a bioactive agent.
Structural Highlights:
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Cyclopentanecarboxamide Core: Provides rigidity and hydrophobic character.
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Isoxazole Ring: Known for its bioactivity, this heterocyclic motif often enhances pharmacological properties.
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Substituents:
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4-Chlorophenyl: Contributes to lipophilicity and potential receptor binding.
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4-Methoxyphenyl: May enhance solubility and electronic properties.
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Synthesis
The synthesis of this compound likely involves multi-step reactions, including:
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Formation of the isoxazole ring via cycloaddition reactions using appropriate precursors such as hydroxylamines and alkenes.
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Coupling of the isoxazole intermediate with a cyclopentanecarboxylic acid derivative through amide bond formation.
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Introduction of the 4-chlorophenyl and 4-methoxyphenyl substituents using electrophilic aromatic substitution or related techniques.
Analytical Characterization
The compound can be characterized using the following techniques:
| Technique | Purpose |
|---|---|
| FT-IR Spectroscopy | Identifies functional groups (e.g., amide, aromatic rings). |
| NMR Spectroscopy (¹H and ¹³C) | Confirms molecular structure and substitution patterns. |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns. |
| X-ray Crystallography | Provides detailed 3D structural information (if crystalline). |
Potential Applications
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Pharmacological Activity:
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Isoxazole derivatives are often explored for anti-inflammatory, anticancer, and antimicrobial properties.
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The presence of the amide group suggests potential enzyme inhibition activity.
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Drug Design:
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The compound's structural framework could serve as a lead molecule for further optimization in drug discovery.
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Biological Studies:
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Molecular docking studies could reveal interactions with biological targets such as enzymes or receptors.
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Research Gaps and Future Directions
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Experimental Validation: While theoretical studies might suggest bioactivity, experimental assays are required to confirm pharmacological properties.
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Toxicity Studies: Comprehensive toxicological profiling is necessary to assess safety.
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Structure-Activity Relationship (SAR): Modifications to substituents on the isoxazole or phenyl rings could optimize activity.
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